molecular formula C19H18FN3O2 B4534801 N-ethyl-3'-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]biphenyl-3-carboxamide

N-ethyl-3'-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]biphenyl-3-carboxamide

Cat. No. B4534801
M. Wt: 339.4 g/mol
InChI Key: SJBYHLRTHUAYFG-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals often explored for their potential in various applications due to their structural complexity and functional group diversity. Compounds with similar structures have been synthesized and characterized to understand their chemical and physical properties, biological activities, and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

While specific synthesis details for the target compound are not available, related compounds are typically synthesized through multi-step organic reactions involving the condensation of appropriate biphenyl carboxylates with methyl oxadiazoles or similar heterocyclic moieties. These processes often require careful control of reaction conditions to achieve the desired product selectively (McLaughlin et al., 2016).

Molecular Structure Analysis

For compounds within this chemical family, molecular structure analysis is usually conducted using X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide detailed insights into the compound's molecular geometry, electron distribution, and molecular interactions, which are crucial for understanding its reactivity and properties (Köysal et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving similar compounds typically include nucleophilic substitution reactions, addition reactions, and cyclization processes. The presence of fluorine and the oxadiazole ring suggests that the compound could participate in reactions as either an electrophile or a nucleophile, depending on the reaction conditions and the presence of functional groups (García et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystallinity, are influenced by their molecular structure. The incorporation of fluorine atoms typically increases the compound's stability and alters its physicochemical properties, such as hydrophobicity and boiling point (Ravinaik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are determined by the compound’s specific structural features. The presence of the oxadiazole ring and fluorinated moieties suggests potential for specific biological activities and interactions with biological molecules, impacting its chemical behavior in biological settings (Liu et al., 2016).

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, examining their antimicrobial, antilipase, and antiurease activities. This research highlights the potential of utilizing similar compounds in the development of new antimicrobial agents with additional enzymatic activity inhibition properties (Başoğlu et al., 2013).

Metabolism and Disposition of HIV Integrase Inhibitors

Monteagudo et al. (2007) utilized 19F-nuclear magnetic resonance (NMR) spectroscopy to study the metabolism and disposition of potent HIV integrase inhibitors. This research provides an example of how fluorinated compounds can be analyzed for their pharmacokinetic properties, offering insights into the design and development of new drugs with improved efficacy and safety profiles (Monteagudo et al., 2007).

Synthesis and Cytotoxic Activity of Carboxamide Derivatives

Research by Deady et al. (2005) on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones shows the potential of such compounds in anticancer drug development. This work demonstrates the process of modifying and testing derivatives for their effectiveness against various cancer cell lines, indicating the relevance of structural analogs in therapeutic applications (Deady et al., 2005).

Development of Fluorine-18-Labeled Antagonists

Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for use as molecular imaging probes, evaluating their biological properties in rats. This study exemplifies the application of fluorinated compounds in the development of radioligands for imaging studies, potentially contributing to the diagnosis and monitoring of neurological disorders (Lang et al., 1999).

Serotonin Receptors in Alzheimer's Disease

Kepe et al. (2006) investigated the densities of serotonin 1A (5-HT(1A)) receptors in the brains of Alzheimer's disease patients using a selective molecular imaging probe. This research demonstrates the application of chemically synthesized compounds in understanding the pathophysiology of neurodegenerative diseases and identifying potential targets for therapeutic intervention (Kepe et al., 2006).

properties

IUPAC Name

N-ethyl-3-(3-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-3-23(12-18-21-13(2)22-25-18)19(24)16-8-4-6-14(10-16)15-7-5-9-17(20)11-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBYHLRTHUAYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-3'-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]biphenyl-3-carboxamide
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N-ethyl-3'-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]biphenyl-3-carboxamide
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N-ethyl-3'-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]biphenyl-3-carboxamide
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N-ethyl-3'-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]biphenyl-3-carboxamide
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N-ethyl-3'-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]biphenyl-3-carboxamide
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N-ethyl-3'-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]biphenyl-3-carboxamide

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